5-Hydroxyindole-3-acetic acid-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1+1,2+1,4+1,7+1,8+1,9+1 |

InChI Key |

DUUGKQCEGZLZNO-HGVMTKQCSA-N |

Isomeric SMILES |

C1=C([13C]2=[13C](N1)[13CH]=[13CH][13C](=[13CH]2)O)CC(=O)O |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-HIAA-¹³C₆: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxyindole-3-acetic acid-¹³C₆ (5-HIAA-¹³C₆), an isotopically labeled metabolite of serotonin (B10506). This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in clinical and research settings. It also outlines experimental protocols for its analysis and its application in studying serotonin metabolism.

Chemical Structure and Properties

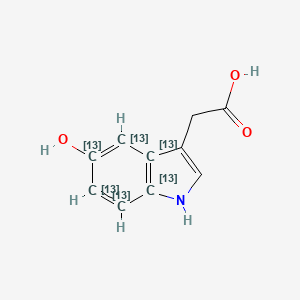

5-HIAA-¹³C₆ is a stable isotope-labeled version of 5-hydroxyindole-3-acetic acid, the primary metabolite of serotonin. The ¹³C₆ designation indicates that the six carbon atoms of the benzene (B151609) ring in the indole (B1671886) structure are replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous 5-HIAA.[1][2]

Below is a diagram of the chemical structure of 5-HIAA-¹³C₆, with the ¹³C labeled carbons indicated on the benzene ring.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-HIAA-¹³C₆. Properties for the unlabeled 5-HIAA are included for comparison, as they are expected to be very similar.

| Property | Value (5-HIAA-¹³C₆) | Value (5-HIAA, unlabeled) | Reference |

| Molecular Formula | ¹³C₆C₄H₉NO₃ | C₁₀H₉NO₃ | [2][3] |

| Molecular Weight | 197.14 g/mol | 191.18 g/mol | [2][3][4] |

| CAS Number | 2733322-34-2 | 54-16-0 | [3] |

| Appearance | White to off-white powder | White to off-white crystalline solid | [2] |

| Melting Point | Not reported | 161-163 °C | |

| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol | [4] |

| Isotopic Purity | ≥98 atom % ¹³C | Not applicable | [2] |

| Chemical Purity | ≥98% | Not applicable | [2][3] |

| Storage | -20°C, protect from light and moisture | Room temperature | [2][3] |

Role in Serotonin Metabolism

5-HIAA is the major urinary metabolite of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter and hormone. The metabolic pathway from serotonin to 5-HIAA is a key route for serotonin inactivation and excretion. 5-HIAA-¹³C₆, being chemically identical to the endogenous metabolite apart from its isotopic composition, follows the same biological pathways and is therefore an invaluable tool for studying serotonin turnover and metabolism.

The diagram below illustrates the metabolic conversion of serotonin to 5-HIAA.

Experimental Protocols

Synthesis and Purification of 5-HIAA-¹³C₆

Proposed Synthetic Workflow:

Purification:

Purification of the final product would typically involve the following steps:

-

Extraction: The crude product is extracted from the reaction mixture using an appropriate organic solvent.

-

Chromatography: Column chromatography on silica (B1680970) gel is a standard method for purifying indole derivatives.

-

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is often employed.[6][7] A C18 column with a mobile phase gradient of acetonitrile (B52724) and water with a small percentage of formic or acetic acid is a common choice.[8][9]

-

Recrystallization: The purified compound can be further refined by recrystallization from a suitable solvent system.

Quantification of 5-HIAA using 5-HIAA-¹³C₆ by LC-MS/MS

5-HIAA-¹³C₆ is primarily used as an internal standard for the accurate quantification of 5-HIAA in biological matrices such as urine and plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Urine):

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.

-

Transfer a specific volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube or a well in a 96-well plate.

-

Add a known amount of 5-HIAA-¹³C₆ internal standard solution.

-

Add a protein precipitation agent (e.g., acetonitrile or methanol) to remove proteins.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10][11]

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid, is common.[11]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both 5-HIAA and 5-HIAA-¹³C₆.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 5-HIAA | 192.1 | 146.1 |

| 5-HIAA-¹³C₆ | 198.1 | 152.1 |

Data Analysis:

The concentration of 5-HIAA in the sample is determined by calculating the ratio of the peak area of the endogenous 5-HIAA to the peak area of the 5-HIAA-¹³C₆ internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled 5-HIAA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. While a specific, detailed protocol for 5-HIAA-¹³C₆ is not published, a general procedure for acquiring ¹H and ¹³C NMR spectra of indole derivatives is as follows:

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals will confirm the presence of the protons in the molecule.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The presence of six signals in the aromatic region with ¹³C-¹³C coupling would be indicative of the labeled benzene ring.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, confirming the overall structure.

Applications in Research and Drug Development

The primary application of 5-HIAA-¹³C₆ is as an internal standard for the accurate and precise quantification of 5-HIAA levels in biological fluids.[1] This is crucial in several areas:

-

Clinical Diagnostics: The measurement of urinary 5-HIAA is a key diagnostic marker for neuroendocrine tumors (NETs), particularly carcinoid tumors, which can produce excessive amounts of serotonin.[12]

-

Neuroscience Research: Studying serotonin metabolism and turnover in the central nervous system is fundamental to understanding mood disorders, such as depression and anxiety, as well as other neurological conditions.

-

Pharmacology and Drug Development: When developing drugs that target the serotonergic system (e.g., selective serotonin reuptake inhibitors - SSRIs), it is essential to monitor their effects on serotonin metabolism. Accurate measurement of 5-HIAA provides a reliable biomarker for assessing drug efficacy and mechanism of action.

-

Metabolomics: 5-HIAA-¹³C₆ can be used in stable isotope tracer studies to investigate the flux through the serotonin metabolic pathway under various physiological or pathological conditions.

Conclusion

5-HIAA-¹³C₆ is an indispensable tool for researchers and clinicians working in the fields of neurobiology, oncology, and pharmacology. Its well-defined chemical structure and properties, particularly its isotopic labeling, enable highly accurate and reliable quantification of endogenous 5-HIAA. This, in turn, facilitates a deeper understanding of serotonin metabolism and aids in the diagnosis and monitoring of diseases, as well as the development of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Hydroxyindole-3a,4,5,6,7,7a-13C6-3-acetic acid ≥98 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Hydroxyindole-3-acetic acid (3α,4,5,6,7,7α-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-9936-0.001 [isotope.com]

- 4. 5-Hydroxyindole-3-acetic acid-13C6 Datasheet DC Chemicals [dcchemicals.com]

- 5. Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. jinjingchemical.com [jinjingchemical.com]

- 7. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. mdpi.com [mdpi.com]

- 9. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Synthesis and Isotopic Purity of 5-Hydroxyindole-3-acetic acid-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of 5-Hydroxyindole-3-acetic acid-13C6 (¹³C₆-5-HIAA). This isotopically labeled compound is a critical internal standard for the accurate quantification of 5-hydroxyindole-3-acetic acid (5-HIAA) in biological matrices. 5-HIAA is the primary metabolite of serotonin (B10506), and its measurement is crucial for diagnosing and monitoring neuroendocrine tumors.[1]

Proposed Synthesis Pathway

A detailed, publicly available synthesis protocol for this compound is not readily found in the literature. However, based on established organic chemistry principles, a plausible synthetic route can be proposed utilizing the Fischer indole (B1671886) synthesis.[2][3][4] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form the indole ring structure.[2]

A potential starting material for this synthesis would be ¹³C₆-labeled p-benzyloxyaniline. This precursor would undergo a series of reactions, including diazotization and subsequent coupling via a Japp-Klingemann reaction, to form a ¹³C₆-labeled phenylhydrazone.[5][6] This intermediate would then be subjected to Fischer indole synthesis to construct the ¹³C₆-5-(benzyloxy)indole core. The acetic acid side chain can be introduced at the 3-position, followed by deprotection of the benzyl (B1604629) group to yield the final product, this compound.

Caption: Proposed multi-step synthesis of this compound.

Quantitative Data Summary

Commercially available this compound is characterized by high chemical and isotopic purity. The following table summarizes representative data obtained from Certificates of Analysis for different batches from a commercial supplier.[7][8]

| Parameter | Lot MBBD8762 | Lot MBBF0108 |

| Chemical Purity (CP) | ≥98% | ≥98% |

| Isotopic Purity (Atom % ¹³C) | ≥98% | ≥98% |

| Mass Shift | M+6 | M+6 |

| Appearance | Powder | Powder |

| Molecular Weight | 197.14 g/mol | 197.14 g/mol |

Experimental Protocols

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment of ¹³C in this compound by analyzing the relative abundance of isotopologs.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute solution (e.g., 1 µg/mL) for infusion or injection into the mass spectrometer.

-

Prepare a corresponding solution of unlabeled 5-HIAA to serve as a reference standard.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) capable of resolving the isotopic peaks.

-

Infuse the sample directly or inject it via a liquid chromatography system.

-

Acquire the full scan mass spectrum in positive or negative ion mode, focusing on the m/z range corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

-

-

Data Analysis:

-

Identify the monoisotopic peak for the unlabeled compound (M) and the labeled compound (M+6).

-

Measure the signal intensities of the respective molecular ions for both the labeled and unlabeled samples.

-

The isotopic purity is calculated using the following formula: Isotopic Purity (%) = [Intensity(M+6) / (Intensity(M) + Intensity(M+1) + ... + Intensity(M+6))] x 100

-

Corrections for the natural abundance of isotopes in the unlabeled portion of the molecule should be applied for precise quantification.

-

Isotopic Purity Determination by Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a direct and unambiguous measurement of the ¹³C enrichment at the labeled positions.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a quantitative ¹³C NMR spectrum. This requires specific parameters to ensure accurate integration:

-

Use a calibrated 90° pulse angle.

-

Employ a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) to ensure full relaxation between scans.

-

Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.

-

-

-

Data Analysis:

-

Integrate the area of the signals corresponding to the six ¹³C-labeled carbon atoms in the indole ring.

-

The isotopic enrichment can be determined by comparing the integral of the ¹³C-enriched signals to the integrals of the natural abundance ¹³C signals of the non-labeled carbons in the molecule, after accounting for the 1.1% natural abundance.

-

Caption: Analytical workflow for determining the isotopic purity of the synthesized compound.

Serotonin Metabolic Pathway

5-Hydroxyindole-3-acetic acid is the major urinary metabolite of serotonin. The metabolic conversion is a two-step process initiated by the enzyme monoamine oxidase (MAO), followed by the action of aldehyde dehydrogenase (ALDH). This pathway is of significant clinical interest as elevated levels of 5-HIAA are a key indicator of carcinoid syndrome, a condition caused by serotonin-secreting neuroendocrine tumors.

Caption: The metabolic pathway from serotonin to its final metabolite, 5-HIAA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. 5-Hydroxyindole-3a,4,5,6,7,7a-13C6-3-acetic acid ≥98 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-Hydroxyindole-3a,4,5,6,7,7a-13C6-3-acetic acid ≥98 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

The Role of 5-Hydroxyindoleacetic Acid (5-HIAA) as a Biomarker in Neurological Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyindoleacetic acid (5-HIAA), the primary metabolite of the neurotransmitter serotonin (B10506), has emerged as a crucial biomarker in the study and understanding of various neurological disorders. As the end product of serotonin metabolism in the central nervous system (CNS), its concentration in cerebrospinal fluid (CSF) is considered a reliable proxy for serotonergic turnover. Dysregulation of the serotonergic system has been implicated in the pathophysiology of a wide range of neurological and psychiatric conditions. This technical guide provides a comprehensive overview of the role of 5-HIAA as a biomarker, including its biochemical pathways, detailed experimental protocols for its quantification, a summary of its altered levels in various neurological disorders, and its potential utility in diagnostics, patient stratification, and as a pharmacodynamic marker in drug development.

Introduction: The Serotonergic System and 5-HIAA

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a pivotal role in regulating mood, cognition, sleep, and various physiological processes.[1] The majority of serotonin in the body is produced in the gastrointestinal tract; however, it does not cross the blood-brain barrier and must be synthesized within the CNS.[1] The synthesis and degradation of serotonin are tightly regulated processes. Tryptophan is converted to serotonin, which is then metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) to form 5-HIAA.[2] Because serotonin itself is rapidly metabolized, 5-HIAA levels in the CSF provide a more stable and representative measure of serotonergic activity in the brain.[3] Consequently, the quantification of CSF 5-HIAA has become an invaluable tool for investigating the involvement of the serotonergic system in the pathology of numerous neurological disorders.

Biochemical Pathway of Serotonin Metabolism

The synthesis of serotonin begins with the essential amino acid L-tryptophan. Tryptophan hydroxylase, the rate-limiting enzyme, converts L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). Subsequently, aromatic L-amino acid decarboxylase rapidly converts 5-HTP to serotonin (5-HT). Following its release into the synaptic cleft and interaction with postsynaptic receptors, serotonin's action is terminated primarily through reuptake into the presynaptic neuron by the serotonin transporter (SERT).[4] Once back in the presynaptic neuron, or after being taken up by other cells, serotonin is metabolized. The primary metabolic pathway involves oxidative deamination by monoamine oxidase (MAO) to form 5-hydroxyindoleacetaldehyde. This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to yield the stable and excretable metabolite, 5-HIAA.[2]

Figure 1: Serotonin Metabolism Pathway.

Quantitative Data Presentation: CSF 5-HIAA Levels in Neurological Disorders

The following tables summarize the quantitative findings on CSF 5-HIAA concentrations across various neurological disorders compared to healthy controls. These values are typically measured in nanograms per milliliter (ng/mL) or picomoles per milliliter (pmol/mL). It is important to note that reference ranges can vary between laboratories due to differences in analytical methods and patient populations.

| Disorder | Patient Group (n) | Control Group (n) | Patient 5-HIAA (mean ± SD or median [IQR]) | Control 5-HIAA (mean ± SD or median [IQR]) | p-value | Reference |

| Alzheimer's Disease | 123 | 57 | Significantly Lower | - | < 0.0001 | [1] |

| 75 | - | - | - | - | [5] | |

| Parkinson's Disease | 90 | 31 | 15.8 µg/L [median] | 24.3 µg/L [median] | 0.0008 | [6] |

| 82 | 64 | Lower Plasma Levels | Higher Plasma Levels | < 0.001 | [7] | |

| 35 | 18 | Significantly Reduced | - | 0.002 | [8] | |

| PD with Depression | - | - | 8.34 µg/L [median] | 18.48 µg/L (PD w/o depression) [median] | < 0.0001 | [6] |

| Dementia with Lewy Bodies | 6 | 5 | Significantly Lower | Higher | 0.025 | [9] |

| - | - | 8.7 ng/mL [median] (advanced) | 13.8 ng/mL [median] (incipient) | 0.022 | [9] | |

| Multiple Sclerosis | - | - | Significantly Lower | - | - | [10] |

| Amyotrophic Lateral Sclerosis | - | - | Reduced | - | - | [11] |

| Depression | 25 (HIV+) | 54 (HIV+) | 12.57 ng/mL [median] | 15.41 ng/mL [median] | 0.015 | [12] |

| 23 | 11 | Equal | Equal | - | [9] |

Note: Direct comparison between studies should be made with caution due to variability in methodologies and patient cohorts.

Experimental Protocols

Accurate and reproducible quantification of 5-HIAA in CSF is paramount for its clinical and research utility. The following sections detail the critical steps from sample collection to analysis.

Cerebrospinal Fluid (CSF) Collection and Handling

Proper pre-analytical handling of CSF samples is crucial to avoid variability and degradation of monoamine metabolites.

-

Patient Preparation: Whenever clinically feasible, medications known to interfere with serotonin metabolism (e.g., SSRIs, MAOIs) should be discontinued (B1498344) for a specified period before lumbar puncture.[13] The collection is ideally performed in the morning after an overnight fast.[13]

-

Lumbar Puncture: CSF should be collected by lumbar puncture, typically between the L3/L4 or L4/L5 vertebrae. A rostro-caudal concentration gradient exists for monoamine metabolites in the CSF; therefore, a standardized collection protocol is essential.[13] It is recommended to collect sequential aliquots.[14]

-

Sample Processing:

-

Collect CSF directly into pre-chilled polypropylene (B1209903) tubes.[15]

-

If the sample is contaminated with blood, it should be centrifuged immediately to remove red blood cells.[13]

-

For analysis of 5-HIAA and other neurotransmitters, specific tubes containing antioxidants may be required.[16]

-

Samples should be placed on ice immediately after collection and transported to the laboratory.[14]

-

For long-term storage, CSF samples should be frozen at -80°C.[15][16]

-

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods for the quantification of 5-HIAA in CSF.

4.2.1. HPLC with Electrochemical Detection (HPLC-ECD)

This method offers high sensitivity for the detection of electrochemically active compounds like 5-HIAA.

-

Sample Preparation:

-

Thaw frozen CSF samples on ice.

-

To precipitate proteins, add a small volume of a strong acid, such as perchloric acid, to the CSF sample.[17]

-

Vortex the mixture and then centrifuge at high speed (e.g., 13,000 rpm) at 4°C to pellet the precipitated proteins.[12]

-

The resulting supernatant is carefully collected for injection into the HPLC system.[12]

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., SunFireTM C-18, 5 µm, 4.6 × 25 mm).[18]

-

Mobile Phase: A buffered aqueous-organic mixture. An example is a mobile phase containing formic acid (0.05%) and acetonitrile (B52724) in a 1:9 ratio.[18]

-

Flow Rate: Typically around 1.0 mL/min.[18]

-

Injection Volume: 50 µL.[19]

-

-

Detection: An electrochemical detector is used, with the potential of the working electrode set to an optimal voltage for the oxidation of 5-HIAA (e.g., +0.7 V).[19]

-

Quantification: The concentration of 5-HIAA in the sample is determined by comparing its peak area to that of a standard curve generated from known concentrations of 5-HIAA.[17]

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high specificity and sensitivity, making it an increasingly popular method for biomarker quantification.

-

Sample Preparation:

-

Similar to HPLC-ECD, protein precipitation is a common first step.

-

Derivatization, for instance with benzoyl chloride, can be employed to improve the chromatographic retention and ionization efficiency of 5-HIAA.[20]

-

Solid-phase extraction (SPE) can be used for sample clean-up and pre-concentration of the analyte.[21]

-

-

Chromatographic Conditions (Example):

-

Column: A suitable UHPLC column, such as an Acclaim Vanquish PA2 (150 mm × 2.1 mm).[21]

-

Mobile Phase: A gradient of aqueous and organic solvents, often containing a modifier like formic acid to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min for UHPLC.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for 5-HIAA.

-

Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 5-HIAA and an internal standard are monitored for high selectivity and accurate quantification.

-

-

Quantification: The ratio of the peak area of the analyte to the peak area of a stable isotope-labeled internal standard is used to calculate the concentration of 5-HIAA based on a calibration curve.

Figure 2: Experimental Workflow for CSF 5-HIAA Analysis.

Logical Relationships: 5-HIAA Levels and Neurological Disorders

The alterations in CSF 5-HIAA levels are not uniform across all neurological disorders, and in some cases, they may reflect specific aspects of the disease, such as the presence of comorbid depression or disease severity.

-

Decreased 5-HIAA: A reduction in CSF 5-HIAA is a common finding in several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Dementia with Lewy Bodies.[1][6][9] This is often interpreted as evidence of degeneration of serotonergic neurons in the brainstem raphe nuclei.[3] Lower levels are also strongly associated with depression, particularly in the context of Parkinson's disease, and with suicidal behavior.[6]

-

Variable 5-HIAA: In conditions like multiple sclerosis, reports have indicated lower 5-HIAA levels, although the findings can be less consistent than in primary neurodegenerative disorders.[10] In schizophrenia, CSF 5-HIAA levels have not been found to be significantly different from healthy controls in some studies.[2]

-

Increased 5-HIAA: While less common in the context of neurodegenerative diseases, elevated CSF 5-HIAA has been reported in patients with delirium tremors.[3]

Figure 3: Logical Relationships of CSF 5-HIAA Levels.

Clinical Utility and Future Perspectives

The measurement of CSF 5-HIAA has significant potential in the clinical and research settings.

-

Differential Diagnosis: In conjunction with other biomarkers, 5-HIAA can aid in the differential diagnosis of dementia subtypes. For instance, significantly lower levels of 5-HIAA and the dopamine (B1211576) metabolite homovanillic acid (HVA) are more indicative of Dementia with Lewy Bodies than Alzheimer's disease.[9]

-

Patient Stratification: 5-HIAA levels may help to stratify patient populations for clinical trials, particularly for therapies targeting the serotonergic system.

-

Pharmacodynamic Biomarker: For novel drugs designed to modulate serotonergic neurotransmission, measuring changes in CSF 5-HIAA can serve as a valuable pharmacodynamic biomarker, providing evidence of target engagement in the CNS.

-

Prognostic Marker: In some conditions, such as depression, low CSF 5-HIAA has been associated with a higher risk of suicidal behavior, suggesting a potential prognostic role.

Despite its utility, the interpretation of CSF 5-HIAA levels is not without its challenges. There is considerable inter-individual variability, and levels can be influenced by factors such as age, sex, diet, and medications.[22] Furthermore, a lumbar puncture is an invasive procedure. The development of reliable blood-based biomarkers that correlate with central serotonergic activity remains a key area of future research.

Conclusion

5-HIAA is a well-established and valuable biomarker for assessing central serotonergic activity. Its measurement in CSF has provided significant insights into the pathophysiology of a wide array of neurological disorders. With standardized protocols for sample handling and analysis, CSF 5-HIAA can serve as a powerful tool in diagnostics, patient stratification, and the development of novel therapeutics targeting the serotonergic system. Future research focused on validating blood-based surrogates and understanding the complex interplay between the serotonergic system and other neurotransmitter pathways will further enhance the clinical utility of 5-HIAA as a biomarker in neurology.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. CSF levels of HVA and 5-HIAA in drug-free schizophrenic patients and healthy controls: a prospective study focused on their predictive value for outcome in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KEGG PATHWAY: Serotonergic synapse [kegg.jp]

- 6. Cerebrospinal Fluid Levels of 5-Hydroxyindoleacetic Acid in Parkinson's Disease and Atypical Parkinsonian Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KEGG PATHWAY: Serotonergic synapse - Homo sapiens (human) [kegg.jp]

- 8. Altered CSF 5-HIAA Disposition in Pathologic Male Gamblers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homovanillic acid and 5-hydroxyindole acetic acid as biomarkers for dementia with Lewy bodies and coincident Alzheimer’s disease: An autopsy-confirmed study | PLOS One [journals.plos.org]

- 10. jnnp.bmj.com [jnnp.bmj.com]

- 11. Serotonergic mechanisms in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]

- 14. Specimen Collection : Neurotransmitters and Pterins-CSF [rch.org.au]

- 15. Handling and transportation of CSF samples | Fujirebio [fujirebio.com]

- 16. mnglabs.labcorp.com [mnglabs.labcorp.com]

- 17. A modified HPLC technique for simultaneous measurement of 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in cerebrospinal fluid, platelet and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Validated ultraviolet high-performance liquid chromatography method for post-mortem 5-hydroxy-indoleacetic acid measurement in human cerebrospinal fluid - Journal of Laboratory Physicians [jlabphy.org]

- 19. researchgate.net [researchgate.net]

- 20. A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. HPLC assays of 5-HIAA and tryptophan in cerebrospinal fluid and 5-HT and tryptophan in blood: a methodological study with clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principle of Stable Isotope Dilution Analysis for 5-HIAA Quantification Using ¹³C₆-5-HIAA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles of stable isotope dilution analysis (SIDA) and its application in the highly accurate quantification of 5-hydroxyindoleacetic acid (5-HIAA) using its ¹³C-labeled internal standard, ¹³C₆-5-HIAA. This methodology, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for bioanalytical quantification due to its superior specificity and precision.

The Fundamental Principle of Stable Isotope Dilution Analysis

Stable isotope dilution analysis is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample.[1] This labeled compound, known as an internal standard (IS), is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N).[2][3]

The core tenet of SIDA is that the stable isotope-labeled internal standard behaves identically to the native analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer.[4] Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Consequently, the ratio of the signal from the endogenous analyte to the signal from the internal standard remains constant, enabling highly accurate and precise quantification that is independent of sample recovery.[2]

The concentration of the analyte in the unknown sample is determined by measuring the response ratio between the analyte and the labeled internal standard and interpolating this ratio onto a calibration curve.[2]

The Role and Advantages of ¹³C₆-5-HIAA as an Internal Standard

5-hydroxyindoleacetic acid (5-HIAA) is the primary urinary metabolite of serotonin (B10506) and serves as a crucial biomarker for the diagnosis and monitoring of neuroendocrine tumors (NETs).[5][6][7][8] Accurate quantification of 5-HIAA is therefore of paramount clinical importance.

¹³C₆-5-HIAA (5-hydroxyindole-3a,4,5,6,7,7a-¹³C₆-3-acetic acid) is an ideal internal standard for 5-HIAA analysis for several reasons:

-

Chemical and Physical Equivalence: Being a stable isotope-labeled analog, ¹³C₆-5-HIAA shares the same physicochemical properties as endogenous 5-HIAA. This ensures it co-elutes during chromatography and experiences identical ionization efficiency and potential matrix effects in the mass spectrometer.[2]

-

Mass Difference: The six ¹³C atoms provide a clear mass shift of 6 Da from the native 5-HIAA, allowing for distinct detection by the mass spectrometer without isotopic overlap.[4]

-

Minimization of Variability: The use of ¹³C₆-5-HIAA compensates for variations in sample extraction, injection volume, and ionization suppression or enhancement, leading to high accuracy and precision.

Experimental Workflow and Signaling Pathway

The general workflow for the quantification of 5-HIAA using stable isotope dilution LC-MS/MS is depicted below.

Caption: Workflow of 5-HIAA quantification using stable isotope dilution LC-MS/MS.

Detailed Experimental Protocol

The following is a representative experimental protocol for the quantification of 5-HIAA in urine using ¹³C₆-5-HIAA and LC-MS/MS, compiled from various established methods.[5][6][9]

4.1. Sample Preparation

-

Sample Collection: A 24-hour urine collection is the preferred sample type.[7][10] Patients should avoid certain foods (e.g., bananas, walnuts, avocados, tomatoes) and medications for at least 48-72 hours prior to and during collection to prevent dietary interference.[8][10][11]

-

Internal Standard Spiking: To a 50 µL aliquot of urine, add a known concentration of ¹³C₆-5-HIAA internal standard solution.[12]

-

Extraction:

-

Supported Liquid Extraction (SLE): Dilute the sample in a buffer such as ammonium (B1175870) acetate.[5][9] Apply the diluted sample to an SLE cartridge. Elute the analytes with a water-immiscible organic solvent.[5][9]

-

Protein Precipitation (PPT): For serum or plasma samples, add a protein precipitating agent like acetonitrile (B52724) or a methanol (B129727)/water solution.[12][13] Vortex and centrifuge to pellet the proteins. The supernatant is then used for analysis.[12][13]

-

-

Evaporation and Reconstitution: Evaporate the eluate or supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution for injection into the LC-MS/MS system.

4.2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used for chromatographic separation.[5][14]

-

Mobile Phase: A gradient elution with a combination of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., methanol or acetonitrile) is typically employed.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[5][6][9]

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[15]

-

Mass Transitions: Specific precursor-to-product ion transitions are monitored for both 5-HIAA and ¹³C₆-5-HIAA to ensure specificity.[5][6][9]

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of 5-HIAA using ¹³C₆-5-HIAA as an internal standard, as reported in various studies.

| Parameter | 5-HIAA (Endogenous) | ¹³C₆-5-HIAA (Internal Standard) | Reference |

| Precursor Ion (m/z) | 192.1 - 192.3 | 198.2 | [5][6][16] |

| Product Ion (Quantifier, m/z) | 146.1 - 146.4 | 152.4 | [5][6][16] |

| Product Ion (Qualifier, m/z) | 118.1 - 118.4 | - | [5][6][16] |

| Linearity (r²) | > 0.99 | - | [5][6] |

| Lower Limit of Quantification (LLOQ) | 5.3 µmol/L | - | [5][6] |

| Intra-assay Precision (%CV) | < 3.95% | - | [12] |

| Inter-assay Precision (%CV) | < 4.66% | - | [12] |

| Recovery | 87.1% - 107% | - | [12] |

Conclusion

The stable isotope dilution analysis of 5-HIAA using ¹³C₆-5-HIAA as an internal standard coupled with LC-MS/MS provides a robust, highly specific, and accurate method for the quantification of this important biomarker. The use of a stable isotope-labeled internal standard is crucial for mitigating variability inherent in sample preparation and analysis, ensuring reliable data for clinical diagnostics, research, and drug development. The detailed protocol and quantitative data presented in this guide offer a comprehensive resource for professionals in the field.

References

- 1. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. imreblank.ch [imreblank.ch]

- 5. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acb.org.uk [acb.org.uk]

- 8. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 9. researchgate.net [researchgate.net]

- 10. childrensmn.org [childrensmn.org]

- 11. labcorp.com [labcorp.com]

- 12. Development, validation and standardization of urinary 5-hydroxyindoleacetic acid determination by LC-MS/MS for implementation in quality-controlled environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of Serum and Urinary 5-Hydroxyindoleacetic Acid as Biomarker for Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Labeled Metabolites in Exploratory Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, understanding the dynamic flow of molecules through metabolic pathways is paramount to deciphering disease mechanisms and developing effective therapeutics. Stable isotope tracing with carbon-13 (¹³C) labeled metabolites has emerged as a powerful and indispensable tool for researchers, offering a window into the inner workings of the cell.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental protocols, data interpretation, and applications of ¹³C labeled metabolites in exploratory studies, with a focus on providing actionable insights for professionals in research and drug development.

Core Concepts: Tracing the Path of Carbon

The fundamental principle of ¹³C labeling lies in replacing the naturally abundant ¹²C atoms in a substrate (e.g., glucose, glutamine) with the non-radioactive, heavy isotope ¹³C.[2] When cells are cultured with these labeled substrates, the ¹³C atoms are incorporated into downstream metabolites as they traverse various metabolic pathways.[3] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the labeled and unlabeled metabolites, allowing researchers to trace the metabolic fate of the initial substrate.[4][5] This process, known as metabolic flux analysis (MFA), provides a quantitative measure of the rates of metabolic reactions, offering a dynamic snapshot of cellular metabolism that goes beyond static measurements of metabolite concentrations.[6][7]

The insights gained from ¹³C tracing studies are vast, enabling researchers to:

-

Elucidate Metabolic Reprogramming in Disease: Characterize the altered metabolic landscapes in diseases like cancer, neurodegenerative disorders, and inborn errors of metabolism.[1]

-

Identify and Validate Drug Targets: Pinpoint metabolic enzymes or pathways that are critical for disease progression and represent novel therapeutic targets.[1]

-

Determine Drug Mechanism of Action: Understand how pharmaceutical compounds modulate metabolic networks to exert their therapeutic effects.[1]

-

Optimize Bioprocesses: Enhance the production of biopharmaceuticals by fine-tuning the metabolic activity of cultured cells.[1]

Experimental Design and Protocols

A successful ¹³C labeling study hinges on meticulous experimental design and execution. The following sections provide detailed methodologies for key experiments.

Protocol 1: In Vitro Cell Culture Labeling with [U-¹³C₆]-D-Glucose

This protocol outlines the steps for tracing glucose metabolism in cultured cells.

1. Media Preparation:

-

Start with a glucose-free basal medium (e.g., DMEM, RPMI-1640).

-

Supplement with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.

-

Add the desired concentration of [U-¹³C₆]-D-glucose (typically matching the concentration in standard growth medium, e.g., 10-25 mM).

-

Sterile filter the complete labeling medium.[8]

2. Cell Seeding and Culture:

-

Seed adherent cells in 6-well plates to achieve 70-80% confluency at the time of metabolite extraction.

-

For suspension cells, seed at a density that will yield sufficient cell numbers for analysis.

-

Culture cells overnight in their standard growth medium to allow for adherence and recovery.[8]

3. Initiation of Labeling:

-

For adherent cells, aspirate the standard medium, wash once with pre-warmed sterile phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

-

For suspension cells, pellet the cells, wash with PBS, and resuspend in the labeling medium.[8]

4. Incubation:

-

Incubate the cells at 37°C and 5% CO₂ for a predetermined duration. Time-course experiments (e.g., 0, 2, 6, 12, 24 hours) are often performed to monitor the dynamic incorporation of ¹³C.[9]

5. Quenching and Metabolite Extraction:

-

To halt metabolic activity instantly, rapidly cool the culture plate on dry ice.

-

Aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl or PBS.

-

Add 1 mL of ice-cold (-80°C) 80% methanol (B129727) to each well.

-

Scrape the cells into the methanol and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins and lyse the cells.[8]

-

Centrifuge at high speed to pellet cell debris and collect the supernatant containing the metabolites for analysis.[10]

Protocol 2: In Vitro Cell Culture Labeling with L-Glutamine-¹³C₅

This protocol is designed to trace the metabolic fate of glutamine.

1. Media Preparation:

-

Use a glutamine-free basal medium.

-

Supplement with dFBS and the desired concentration of L-Glutamine-¹³C₅.

2. Cell Culture and Labeling:

-

Follow the same procedures for cell seeding, culture, and initiation of labeling as described for ¹³C-glucose.

3. Quenching and Metabolite Extraction:

-

The quenching and extraction steps are identical to those for the ¹³C-glucose labeling protocol.[11]

Quantitative Data Presentation

The selection of the appropriate ¹³C tracer is critical and depends on the specific metabolic pathway being investigated.[12] The following tables summarize key quantitative parameters for designing and interpreting ¹³C labeling experiments.

Table 1: Recommended Cell Seeding Densities and Culture Conditions

| Parameter | Recommendation | Notes |

| Cell Seeding Density (6-well plate) | 0.2 - 1.0 x 10⁶ cells/well | Aim for 70-80% confluency at harvest to ensure cells are in an exponential growth phase.[8] |

| Culture Medium | Glucose-free or Glutamine-free basal medium | Supplement with dialyzed fetal bovine serum (dFBS) to minimize unlabeled substrates.[8] |

| Serum Concentration | 10% dialyzed FBS | Can be adjusted based on specific cell line requirements.[8] |

Table 2: Common ¹³C-Labeled Tracers and Their Primary Applications

| Tracer | Target Pathway(s) | Key Advantages |

| [U-¹³C₆]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Provides comprehensive labeling of central carbon metabolism. |

| [1,2-¹³C₂]Glucose | Glycolysis, PPP | Offers precise estimates for the relative fluxes through glycolysis and the PPP.[13][14] |

| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Fatty Acid Synthesis | Preferred tracer for analyzing the TCA cycle and glutamine's contribution to biosynthesis.[11][13] |

| [1-¹³C]Glutamine | TCA Cycle, Reductive Carboxylation | Useful for assessing the fraction of glutamine metabolized via reductive carboxylation.[12] |

Table 3: Expected ¹³C Enrichment in Key Metabolites from [U-¹³C₆]-Glucose

| Metabolite | Primary Pathway | Expected Enrichment | Notes |

| Lactate (B86563) | Glycolysis | > 90% | Fully labeled (M+3) lactate is a key indicator of high glycolytic activity. |

| Citrate | TCA Cycle | > 50% | Labeled through the entry of acetyl-CoA derived from ¹³C-pyruvate. |

| Glutamate | TCA Cycle | > 50% | Labeled via α-ketoglutarate, an intermediate of the TCA cycle.[8] |

| Ribose-5-Phosphate | Pentose Phosphate Pathway | Variable | The labeling pattern provides insights into the activity of the oxidative and non-oxidative branches of the PPP. |

Note: The expected enrichment values are illustrative and can vary significantly based on the cell line, metabolic state, and experimental conditions.

Data Analysis and Interpretation

Following sample analysis by MS or NMR, the raw data consists of mass isotopomer distributions (MIDs), which represent the fractional abundance of each isotopologue for a given metabolite.[15]

1. Data Correction:

-

The raw MIDs must be corrected for the natural abundance of ¹³C and other isotopes. This is typically done using matrix-based mathematical approaches implemented in software packages like IsoCorrectoR or AccuCor.[16]

2. Data Interpretation:

-

Direct Interpretation (¹³C Tracer Analysis): This involves a qualitative or semi-quantitative assessment of the corrected MIDs to infer relative changes in pathway activities or nutrient contributions. It is a time-efficient method for generating initial hypotheses.[10]

-

Formal ¹³C-Metabolic Flux Analysis (¹³C-MFA): This is a model-based approach that uses computational algorithms to estimate absolute metabolic fluxes that best fit the experimental labeling data. This method provides a more detailed and quantitative understanding of the metabolic network.[6][7]

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

Conclusion

¹³C labeled metabolites are a cornerstone of modern metabolic research, providing unparalleled insights into the dynamic nature of cellular biochemistry. For researchers, scientists, and drug development professionals, mastering these techniques is essential for unraveling the complexities of disease and discovering novel therapeutic interventions. By carefully designing experiments, meticulously executing protocols, and thoughtfully interpreting the resulting data, the power of ¹³C metabolic tracing can be harnessed to drive innovation and advance our understanding of the metabolic underpinnings of life.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 5. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Navigating the Analytical Landscape of 5-Hydroxyindole-3-acetic acid-13C6: A Technical Guide to its Certificate of Analysis

For Immediate Release

This technical guide provides an in-depth overview of the specifications and analytical methodologies detailed in a typical Certificate of Analysis (CoA) for 5-Hydroxyindole-3-acetic acid-13C6 (5-HIAA-13C6). This isotopically labeled internal standard is critical for researchers, scientists, and drug development professionals engaged in quantitative bioanalytical studies, particularly in the field of neuroscience and clinical diagnostics. Understanding the quality parameters of this reference material is paramount for ensuring the accuracy and reliability of experimental results.

Core Specifications and Analytical Data

A Certificate of Analysis for 5-HIAA-13C6 provides a comprehensive summary of its quality and purity, as determined by a battery of analytical tests. The following tables outline the typical specifications and acceptance criteria for this critical reagent.

| Test | Specification | Typical Value |

| Chemical Identity | Conforms to Structure | Conforms |

| Appearance | White to Off-White Solid | Conforms |

| Solubility | Soluble in Methanol (B129727), DMSO | Conforms |

| Molecular Formula | ¹³C₆C₄H₉NO₃ | ¹³C₆C₄H₉NO₃ |

| Molecular Weight | 197.14 g/mol | 197.14 g/mol |

| Storage Condition | -20°C, Protect from Light | -20°C, Protect from Light |

| Quantitative Analysis | Specification | Methodology |

| Chemical Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (Mass Spec) | ≥98 atom % ¹³C | Mass Spectrometry (MS) |

| Isotopic Enrichment | Report Value | Mass Spectrometry (MS) |

| Residual Solvents | Meets USP <467> Criteria | Headspace Gas Chromatography (HS-GC) |

| Heavy Metals | Meets USP <232> Criteria | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |

| Proton NMR | Conforms to Structure | ¹H Nuclear Magnetic Resonance (NMR) |

In-Depth Experimental Protocols

The following sections detail the methodologies employed to ascertain the quality and purity of 5-HIAA-13C6.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of 5-HIAA-13C6 is determined using a reversed-phase HPLC method.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Procedure: A solution of the test article is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Isotopic Purity and Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and determining the isotopic enrichment of 5-HIAA-13C6.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

-

Procedure: A dilute solution of the sample is infused into the mass spectrometer. The resulting mass spectrum shows the distribution of isotopologues. The isotopic purity is calculated by comparing the intensity of the peak corresponding to the fully ¹³C-labeled molecule to the sum of intensities of all relevant isotopic peaks.

Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

The presence of residual organic solvents from the synthesis process is monitored according to the United States Pharmacopeia (USP) general chapter <467>.

-

Instrumentation: A gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

-

Procedure: The sample is weighed into a headspace vial and dissolved in a suitable solvent (e.g., DMSO). The vial is heated to allow volatile solvents to partition into the headspace. An aliquot of the headspace gas is then injected into the GC for separation and quantification.

Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

The content of elemental impurities is determined based on USP general chapter <232>.

-

Instrumentation: An ICP-MS system.

-

Procedure: The sample is digested in acid to bring the metals into solution. The resulting solution is then introduced into the ICP-MS, where the elements are ionized and detected based on their mass-to-charge ratio.

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of 5-HIAA-13C6 is confirmed by ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Procedure: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals are compared to the expected spectrum for the 5-HIAA structure.

Visualizing Key Processes

To further elucidate the analytical workflow and the biochemical context of 5-HIAA, the following diagrams are provided.

Caption: Workflow for the generation of a Certificate of Analysis for 5-HIAA-13C6.

Caption: Simplified metabolic pathway of Tryptophan to 5-HIAA.

In-Depth Technical Guide: Physicochemical Properties of 5-Hydroxyindole-3-acetic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Hydroxyindole-3-acetic acid-13C6 (5-HIAA-13C6), a stable isotope-labeled compound crucial for research in neurotransmitter metabolism and drug development. This document details its fundamental characteristics, provides experimental protocols for its quantification, and illustrates its role in biological pathways.

Core Physicochemical Properties

This compound is the isotopically labeled form of 5-HIAA, the primary metabolite of serotonin (B10506).[1] The incorporation of six carbon-13 atoms into the benzene (B151609) ring of the indole (B1671886) structure results in a mass shift of +6, making it an ideal internal standard for mass spectrometry-based quantification of endogenous 5-HIAA. Its physical and chemical properties are nearly identical to its unlabeled counterpart, with the key difference being its increased molecular weight.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and its unlabeled analogue, 5-Hydroxyindole-3-acetic acid (5-HIAA).

| Property | This compound | 5-Hydroxyindole-3-acetic acid (Unlabeled) |

| Molecular Formula | ¹³C₆C₄H₉NO₃ | C₁₀H₉NO₃[2][3][4] |

| Molecular Weight | 197.14 g/mol [5][6] | 191.18 g/mol [2][3][4] |

| Appearance | Powder / Crystalline Solid[3] | Light red or white to purple crystalline solid[2][3] |

| Melting Point | Not explicitly stated for labeled; expected to be similar to unlabeled. | 161-164 °C (with decomposition)[2][7] |

| Solubility | Soluble in DMSO, Methanol, and Ethanol.[3][8] | Organic Solvents: ~25 mg/mL in DMSO, DMF, and Ethanol.[3][4] Aqueous Buffer: ~0.1 mg/mL in PBS (pH 7.2).[3][4] |

| Isotopic Purity | ≥98 atom % ¹³C | Not Applicable |

| Chemical Purity | ≥98% (CP/HPLC)[6] | ≥98% (HPLC) |

| Storage Temperature | -20°C, protected from light, air, and moisture.[6][9] | -20°C[3][4] |

Biological Significance and Metabolic Pathway

5-HIAA is the final product of serotonin metabolism, a critical pathway in neurobiology and the diagnosis of certain diseases.[10][11] Serotonin is first metabolized by monoamine oxidase (MAO) to form 5-hydroxyindole-3-acetaldehyde. This intermediate is then oxidized by aldehyde dehydrogenase (ALDH) to yield 5-HIAA, which is subsequently excreted in the urine.[11][12] Measuring urinary 5-HIAA levels is a key diagnostic tool for neuroendocrine tumors, particularly carcinoid tumors that secrete excessive amounts of serotonin.[10][12][13] 5-HIAA-13C6 serves as a tracer or internal standard for the accurate quantification of these levels in biological samples.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Hydroxyindoleacetic Acid | C10H9NO3 | CID 1826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. chembk.com [chembk.com]

- 6. 5-Hydroxyindole-3-acetic acid (3α,4,5,6,7,7α-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-9936-0.001 [isotope.com]

- 7. grokipedia.com [grokipedia.com]

- 8. caymanchem.com [caymanchem.com]

- 9. goldbio.com [goldbio.com]

- 10. Biochemistry, 5 Hydroxyindoleacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Central Nervous System Function of 5-HIAA: A Technical Guide for Researchers

An In-Depth Exploration of 5-Hydroxyindoleacetic Acid as a Key Biomarker and Potential Neuromodulator

This technical guide provides a comprehensive overview of the function of 5-hydroxyindoleacetic acid (5-HIAA) in the central nervous system (CNS). Primarily known as the main metabolite of the neurotransmitter serotonin (B10506), 5-HIAA has long been utilized as a crucial biomarker for assessing serotonin turnover in the brain. Emerging evidence, however, suggests that 5-HIAA may not be merely an inert byproduct but may possess intrinsic biological activities. This document delves into the biosynthesis and metabolism of serotonin to 5-HIAA, its role as a biomarker in various neurological and psychiatric disorders, its potential direct signaling functions, and detailed experimental protocols for its measurement. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and clinical diagnostics.

The Serotonin-to-5-HIAA Pathway: Biosynthesis and Metabolism

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, is synthesized from the essential amino acid L-tryptophan. Within the CNS, this synthesis predominantly occurs in the raphe nuclei of the brainstem. The metabolic breakdown of serotonin culminates in the formation of 5-HIAA. This pathway is a key target for numerous psychotropic medications.

The conversion of serotonin to 5-HIAA involves a two-step enzymatic process:

-

Oxidative Deamination by Monoamine Oxidase (MAO): Serotonin is first metabolized by monoamine oxidase (MAO), a mitochondrial enzyme with two main isoforms, MAO-A and MAO-B. MAO-A has a higher affinity for serotonin. This reaction converts serotonin into 5-hydroxyindoleacetaldehyde.

-

Oxidation by Aldehyde Dehydrogenase (ALDH): The intermediate, 5-hydroxyindoleacetaldehyde, is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form 5-hydroxyindoleacetic acid (5-HIAA).[1]

Following its formation in the brain, 5-HIAA is actively transported out of the cerebrospinal fluid (CSF) and eventually excreted in the urine. The concentration of 5-HIAA in the CSF is therefore considered a reliable indicator of the rate of serotonin synthesis, release, and metabolism—collectively referred to as serotonin turnover—within the CNS.[2][3]

5-HIAA as a Biomarker in Neurological and Psychiatric Disorders

The measurement of 5-HIAA in the cerebrospinal fluid is a cornerstone of clinical and research investigations into the pathophysiology of numerous CNS disorders. Alterations in CSF 5-HIAA levels are thought to reflect dysregulation of the central serotonergic system.

Quantitative Data on CSF 5-HIAA Levels

The following tables summarize representative CSF 5-HIAA concentrations in various neurological and psychiatric conditions compared to healthy controls. It is important to note that values can vary between studies due to differences in analytical methods, patient populations, and sample collection protocols.

| Condition | Patient Group | CSF 5-HIAA Concentration (ng/mL) | Reference |

| Healthy Controls | 15.41 (median) | [4] | |

| Depression | Depressed Patients | 12.57 (median) | [4] |

| Suicidal Patients | Significantly lower than non-suicidal patients | [5] | |

| Schizophrenia | Suicidal Patients | Significantly lower than non-suicidal patients | [5] |

| Patients with deficit characteristics | Normal range, but correlated with deficit score | ||

| Alzheimer's Disease | AD Patients | Significantly lower than controls | |

| Parkinson's Disease | PD Patients | 15.8 (median, µg/L) | |

| PD with Depression | 8.34 (median, µg/L) | ||

| Healthy Controls | 24.3 (median, µg/L) | ||

| Multiple System Atrophy (MSA) | MSA Patients | 13.6 (median, µg/L) | |

| Progressive Supranuclear Palsy (PSP) | PSP Patients | 22.7 (median, µg/L) | |

| Corticobasal Syndrome (CBS) | CBS Patients | 18.7 (median, µg/L) |

Note: Units have been standardized to ng/mL where possible for comparison. Original units are provided where conversion was not straightforward.

Interpretation of Altered 5-HIAA Levels

-

Low CSF 5-HIAA: Reduced levels of 5-HIAA are frequently observed in depression, particularly in individuals with a history of suicide attempts. This finding is consistent with the monoamine hypothesis of depression, which posits a deficiency in central serotonergic neurotransmission. Low 5-HIAA has also been linked to impulsive and aggressive behaviors.[2] In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, decreased 5-HIAA may reflect the loss of serotonergic neurons.

-

High CSF 5-HIAA: While less common in primary psychiatric disorders, elevated 5-HIAA can be indicative of certain conditions. For instance, some studies have reported increased CSF 5-HIAA in patients with delirium.

Emerging Roles of 5-HIAA in CNS Function

Recent research has begun to challenge the long-held view of 5-HIAA as a mere inactive metabolite. There is growing evidence to suggest that 5-HIAA may have direct biological effects within the CNS.

Inhibition of the RAS/MAPK Signaling Pathway

One of the most significant recent discoveries is the ability of 5-HIAA to systemically inhibit the Ras/MAPK (mitogen-activated protein kinase) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous diseases, including cancer. Studies in C. elegans have shown that 5-HIAA, a product of MAO-A catalysis, acts as a negative regulator of RAS/MAPK signaling. This finding suggests that MAO-A activity, by controlling 5-HIAA levels, can set a global threshold for MAPK activation. This novel function positions 5-HIAA as a potential endogenous inhibitor of a key oncogenic pathway.

Neuroprotection in Alzheimer's Disease Models

In the context of Alzheimer's disease, 5-HIAA has been shown to have a potential therapeutic role. Studies in mouse models of Alzheimer's have demonstrated that 5-HIAA can induce the expression of neprilysin, a key enzyme involved in the degradation of amyloid-beta peptides. This suggests that 5-HIAA may contribute to the clearance of amyloid plaques, a hallmark of Alzheimer's pathology.

Experimental Protocols

Accurate and reliable measurement of 5-HIAA is paramount for both research and clinical applications. The following sections provide detailed methodologies for the collection of CSF and brain tissue, as well as analytical procedures.

Cerebrospinal Fluid (CSF) Collection

Objective: To obtain CSF samples with minimal contamination for the analysis of 5-HIAA.

Materials:

-

Lumbar puncture tray

-

Polypropylene (B1209903) collection tubes

-

Centrifuge

-

-80°C freezer

Procedure:

-

Perform a lumbar puncture on the subject, typically between the L3/L4 or L4/L5 vertebrae.

-

Collect CSF directly into polypropylene tubes. It is recommended to collect serial samples and use a later fraction for analysis to minimize contamination from the puncture site.

-

Immediately after collection, place the tubes on ice.

-

Centrifuge the CSF at 2000 x g for 10 minutes at 4°C to pellet any cellular debris.

-

Carefully transfer the supernatant to fresh, pre-labeled polypropylene tubes.

-

Store the samples at -80°C until analysis.

Brain Tissue Homogenization for 5-HIAA Analysis

Objective: To extract 5-HIAA from brain tissue for subsequent quantification.

Materials:

-

Dissected brain tissue, rapidly frozen

-

Ice-cold 0.1 M perchloric acid

-

Tissue homogenizer (e.g., Potter-Elvehjem or sonicator)

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh the frozen brain tissue.

-

Add a 10-fold volume of ice-cold 0.1 M perchloric acid to the tissue (e.g., 1 mL for 100 mg of tissue).

-

Homogenize the tissue on ice until a uniform consistency is achieved. For small brain regions, sonication may be more appropriate.

-

Incubate the homogenate on ice for 20-30 minutes to allow for protein precipitation.

-

Centrifuge the homogenate at 10,000-15,000 x g for 15-20 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

The filtered supernatant is now ready for analysis or can be stored at -80°C.

Quantification of 5-HIAA by HPLC with Electrochemical Detection (HPLC-ECD)

Objective: To accurately measure the concentration of 5-HIAA in prepared samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Electrochemical detector (ECD)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase suitable for the separation of monoamine metabolites. A common mobile phase consists of a sodium acetate (B1210297) buffer with methanol (B129727) and a pairing agent like octanesulfonic acid, adjusted to an acidic pH.

-

Standard Curve Preparation: Prepare a series of 5-HIAA standards of known concentrations in the same matrix as the samples (e.g., 0.1 M perchloric acid).

-

Sample Injection: Inject a fixed volume of the prepared standards and samples onto the HPLC column.

-

Chromatographic Separation: The components of the sample are separated on the C18 column based on their hydrophobicity.

-

Electrochemical Detection: As 5-HIAA elutes from the column, it is oxidized at the surface of the electrode in the ECD, generating an electrical signal that is proportional to its concentration.

-

Data Analysis: The concentration of 5-HIAA in the samples is determined by comparing the peak area of the sample to the standard curve.

Conclusion

5-HIAA remains a vital tool for researchers and clinicians as a reliable biomarker of central serotonin turnover. Its measurement in CSF provides valuable insights into the pathophysiology of a wide range of neurological and psychiatric disorders. Furthermore, the emerging evidence for its direct neuromodulatory roles, particularly in cell signaling and neuroprotection, opens up new avenues for research and therapeutic development. A thorough understanding of the function of 5-HIAA in the CNS is essential for advancing our knowledge of brain health and disease. This technical guide provides a foundational resource for professionals dedicated to this field of study.

References

- 1. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerebrospinal fluid levels of 5-HIAA and dopamine in people with HIV and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cores.emory.edu [cores.emory.edu]

- 4. researchgate.net [researchgate.net]

- 5. turkjps.org [turkjps.org]

Methodological & Application

Application Note: Quantification of 5-Hydroxyindoleacetic Acid (5-HIAA) in Urine and Plasma by LC-MS/MS using a ¹³C₆-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin (B10506).[1] The method utilizes a stable isotope-labeled internal standard, 5-hydroxyindole-3a,4,5,6,7,7a-¹³C₆-3-acetic acid (¹³C₆-5-HIAA), to ensure accuracy and precision in complex biological matrices such as urine and plasma.[2] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay. The method is suitable for clinical research applications, particularly in the study of neuroendocrine tumors (NETs) and other conditions affecting serotonin metabolism.[1][3]

Introduction

5-Hydroxyindoleacetic acid (5-HIAA) is the major urinary metabolite of serotonin, a neurotransmitter and hormone primarily produced by enterochromaffin cells in the gastrointestinal tract.[1][4] The quantification of 5-HIAA is a key biochemical marker for the diagnosis and monitoring of serotonin-secreting neuroendocrine tumors, often referred to as carcinoid tumors.[1][3][5] Elevated levels of 5-HIAA are associated with carcinoid syndrome, a constellation of symptoms resulting from excessive serotonin production.[3][5]

LC-MS/MS has emerged as the preferred analytical technique for 5-HIAA quantification due to its high sensitivity, specificity, and wide dynamic range compared to traditional methods like HPLC with electrochemical or fluorescence detection.[6] The use of a stable isotope-labeled internal standard, such as ¹³C₆-5-HIAA, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest level of accuracy and precision.[2] This application note describes a validated LC-MS/MS method employing a ¹³C₆-labeled internal standard for the reliable quantification of 5-HIAA in both urine and plasma samples.

Biochemical Pathway

The metabolic conversion of serotonin to 5-HIAA is a critical pathway in neuroendocrine function. The following diagram illustrates this biochemical process.

Caption: Serotonin to 5-HIAA metabolic pathway.

Experimental Protocols

Materials and Reagents

-

5-Hydroxyindoleacetic acid (5-HIAA) analytical standard

-

5-Hydroxyindole-3a,4,5,6,7,7a-¹³C₆-3-acetic acid (¹³C₆-5-HIAA) internal standard

-

Formic acid, LC-MS grade

-

Methanol, LC-MS grade

-

Acetonitrile (B52724), LC-MS grade

-

Water, LC-MS grade

-

Ammonium acetate

-

Human urine and plasma (drug-free)

Sample Preparation

Urine Samples (Dilute-and-Shoot Method) [4][7]

-

Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

-

Centrifuge the samples at 4000 x g for 5 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 400 µL of 0.05% formic acid in water.

-

Add 50 µL of the ¹³C₆-5-HIAA internal standard working solution.

-

Vortex the mixture thoroughly.

-

Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Plasma Samples (Protein Precipitation Method)

-

Allow plasma samples to thaw to room temperature.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 20 µL of the ¹³C₆-5-HIAA internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | High-performance liquid chromatography system |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.2% Formic acid in water |

| Mobile Phase B | 0.2% Formic acid in methanol |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | As required for optimal separation |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Source Temperature | 150°C |

| Desolvation Temperature | 600°C |

| Capillary Voltage | 3.0 kV |

Table 1: MRM Transitions for 5-HIAA and ¹³C₆-5-HIAA

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 5-HIAA | 192.3 | 146.4 | 118.4 |

| ¹³C₆-5-HIAA | 198.2 | 152.4 | - |

Note: The specific m/z values may vary slightly depending on the instrument and calibration.[2]

Experimental Workflow

The following diagram outlines the general workflow for the quantification of 5-HIAA using LC-MS/MS.

Caption: LC-MS/MS workflow for 5-HIAA analysis.

Performance Characteristics

The described method was validated for linearity, precision, accuracy, and limit of quantification. The performance characteristics are summarized in the tables below.

Table 2: Linearity and Limit of Quantification

| Parameter | Result |

| Linear Range | 0.5 - 100 mg/L[4][8] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Lower Limit of Quantification (LLOQ) | 5.3 µmol/L[2] |

Table 3: Precision and Accuracy